molecular formula C14H21NO B1599449 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol CAS No. 351370-67-7

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol

Cat. No. B1599449
M. Wt: 219.32 g/mol
InChI Key: BESBVPBWOJMGFI-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol , also known by its chemical formula C14H21NO , is a compound with interesting pharmacological properties. It falls within the class of secondary amines and contains a pyrrolidine ring, a benzyl group, and a hydroxyl group. The compound’s systematic name reflects its structural features: a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a hydroxyl group.



Synthesis Analysis

The synthesis of 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol involves several steps. While I don’t have access to specific papers, I can provide a general overview:



  • Starting Materials : The synthesis typically begins with commercially available starting materials, such as pyrrolidine, benzyl bromide, and an appropriate alcohol.

  • Benzylpyrrolidine Formation : Benzyl bromide reacts with pyrrolidine to form the benzylpyrrolidine intermediate.

  • Hydroxylation : The benzylpyrrolidine intermediate undergoes hydroxylation at the 2-position using an oxidizing agent (e.g., sodium hydroxide and hydrogen peroxide) to yield 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol .



Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolidine ring fused to a benzene ring (benzyl group) and a hydroxyl group. The benzyl group provides rigidity, while the pyrrolidine ring contributes to its biological activity.



Chemical Reactions Analysis

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol can participate in various chemical reactions, including:



  • Esterification : Reacting with carboxylic acids to form esters.

  • Reduction : Conversion of the carbonyl group to an alcohol.

  • Substitution Reactions : Substituting the benzyl group or the hydroxyl group.



Physical And Chemical Properties Analysis


  • Physical State : It exists as a liquid at room temperature.

  • Melting Point : Specific data is not available, but it likely has a melting point within a reasonable range.

  • Solubility : Soluble in polar solvents like water and alcohols.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation. Handle with care.

  • Toxicity : Specific toxicity data is not readily accessible, so caution is advised.

  • Storage : Store at room temperature.


Future Directions

Research on 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship : Explore modifications for improved efficacy.

  • Toxicology Studies : Assess safety profiles.


properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESBVPBWOJMGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426005
Record name 2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol

CAS RN

351370-67-7
Record name 2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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